molecular formula C20H12ClO2P B238130 [(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid CAS No. 130926-95-3

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid

Cat. No.: B238130
CAS No.: 130926-95-3
M. Wt: 418.3 g/mol
InChI Key: JYVOMTYLQGTUPQ-PMPSAXMXSA-N
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Description

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid is a synthetic peptide compound that has garnered significant interest in the fields of biochemistry and pharmacology. This compound is known for its potent inhibitory effects on thrombin, a key enzyme in the blood coagulation cascade. By inhibiting thrombin, phenylalanyl-prolyl-boroarginine acts as an anticoagulant, making it a valuable tool in medical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the sequential addition of protected amino acids to a growing peptide chain. The key steps include:

Industrial Production Methods

Industrial production of phenylalanyl-prolyl-boroarginine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced peptide bonds .

Scientific Research Applications

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid has a wide range of scientific research applications:

Mechanism of Action

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid exerts its effects by inhibiting thrombin, a serine protease involved in the conversion of fibrinogen to fibrin during blood clot formation. The compound binds to the active site of thrombin, preventing it from interacting with its substrates. This inhibition disrupts the coagulation cascade, thereby exerting anticoagulant effects .

Comparison with Similar Compounds

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid can be compared with other thrombin inhibitors such as:

    Hirudin: A natural thrombin inhibitor derived from leeches.

    Argatroban: A synthetic direct thrombin inhibitor.

    Dabigatran: An oral anticoagulant that inhibits thrombin.

Uniqueness

This compound is unique due to its synthetic peptide structure and the presence of a boronic acid group, which enhances its binding affinity to thrombin. This makes it a potent and selective inhibitor compared to other compounds .

Similar Compounds

Properties

CAS No.

130926-95-3

Molecular Formula

C20H12ClO2P

Molecular Weight

418.3 g/mol

IUPAC Name

[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C19H31BN6O4/c21-14(12-13-6-2-1-3-7-13)17(27)25-18(28)15-8-5-11-26(15)16(20(29)30)9-4-10-24-19(22)23/h1-3,6-7,14-16,29-30H,4-5,8-12,21H2,(H4,22,23,24)(H,25,27,28)/t14-,15+,16+/m1/s1

InChI Key

JYVOMTYLQGTUPQ-PMPSAXMXSA-N

Isomeric SMILES

B([C@H](CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N)(O)O

SMILES

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O

Canonical SMILES

B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O

Synonyms

H-Phe-Pro-boroArg-OH
phenylalanyl-prolyl-boroarginine

Origin of Product

United States

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